Zaldaride maleate
Overview
Description
CGS 9343B is a calmodulin inhibitor. It inhibits calmodulin-induced phosphodiesterase (PDE) activity (IC50 = 3.3 µM) but does not inhibit basal PKC activity at 100 µM. CGS 9343B (120 µM) inhibits calcium release induced by inositol 1,4,5-trisphosphate (IP3) in 261B rat liver epithelial cells. It reduces the incidence of diarrhea without affecting gastrointestinal transit time in a mouse model of secretory diarrhea induced by castor oil when administered at a dose of 3 mg/kg.
Zaldaride maleate is an intestinal calmodulin inhibitor which has been shown to decrease the severity and duration of travelers' diarrhea and research suggests that calmodulin and intracellular calcium may serve as mediators of diarrhea in bacterial enteric infection.
Mechanism of Action
Target of Action
Zaldaride maleate, also known as CGS 9343B, is a potent and selective inhibitor of calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells . It transduces calcium signals by binding to and regulating a broad range of target proteins involved in various cellular processes .
Mode of Action
This compound interacts with calmodulin and inhibits its activity . It has been suggested that this compound inhibits the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor . This inhibition disrupts the normal function of these enzymes, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic nucleotide-mediated pathway . This pathway is involved in various cellular processes, including ion transport and secretion . By inhibiting calmodulin, this compound disrupts the normal functioning of this pathway, leading to changes in cellular ion secretion .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects when administered orally .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in intestinal ion secretion . For example, it has been shown to attenuate increases in short-circuit current in rat colonic mucosa induced by certain secretagogues . This suggests that this compound can reduce the severity and duration of diarrhea by inhibiting excessive intestinal ion secretion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the presence of certain bacterial agents in the gut . .
Biochemical Analysis
Biochemical Properties
Zaldaride maleate interacts with calmodulin, a protein that plays a crucial role in calcium signaling within cells . It inhibits calmodulin-stimulated cAMP phosphodiesterase activity, with an IC50 value of 3.3 nM . This interaction with calmodulin suggests that this compound could influence a wide range of biochemical reactions, given the central role of calmodulin in cellular signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It can prevent estrogen-induced transcription activation by ER, reversibly block voltage-activated Na+, Ca2+, and K+ currents in PC12 cells, and inhibit nAChR . These effects indicate that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to calmodulin, thereby inhibiting the activity of this protein . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease the number of unformed stools by 30% and the duration of illness by 23% when compared with placebo during the initial 48 hours of therapy . This suggests that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, at doses of 3 mg/kg and higher, this compound has been shown to ameliorate diarrhea . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
Given its interaction with calmodulin, it is likely that it could influence pathways involving this protein .
Transport and Distribution
Given its biochemical properties and interactions with calmodulin, it is plausible that it could interact with various transporters or binding proteins .
Subcellular Localization
Given its interactions with calmodulin, it is plausible that it could be localized to specific compartments or organelles where calmodulin is present .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2.C4H4O4/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31;5-3(6)1-2-4(7)8/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGODOSILXOFQPH-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109826-26-8 (Parent), 110-16-7 (Parent) | |
Record name | Zaldaride maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109826-27-9 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]-4-piperidinyl]-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109826-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaldaride maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZALDARIDE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SG01P7NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.